10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
CAS No.:
Cat. No.: VC13285740
Molecular Formula: C18H20O4
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20O4 |
|---|---|
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | 10-hydroxy-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
| Standard InChI | InChI=1S/C18H20O4/c1-11-9-14(19)21-17-13(11)10-12-5-8-18(6-3-2-4-7-18)22-16(12)15(17)20/h9-10,20H,2-8H2,1H3 |
| Standard InChI Key | NLCPWZUIGBMEMB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2O |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2O |
Introduction
Structural Overview
The compound features a spirocyclic framework, which is characterized by two rings sharing a single atom. Its structure includes:
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A chromene core (a benzopyran derivative), which is known for its bioactive properties.
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A cyclohexane ring fused to the chromene system via a spiro linkage.
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Substituents such as a hydroxyl group at the 10' position and a methyl group at the 6' position.
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The presence of a pyran ring fused to the chromene system.
Synthesis
The synthesis of spirochromene derivatives like this compound typically involves multicomponent reactions (MCRs) or cyclization strategies. Here is an example of a general synthetic route:
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Starting Materials:
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A substituted salicylaldehyde (providing the chromene core).
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A cyclic ketone (e.g., cyclohexanone) for the spiro linkage.
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A suitable catalyst or base to facilitate condensation.
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Reaction Mechanism:
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The reaction proceeds via Knoevenagel condensation between salicylaldehyde and an activated methylene group on cyclohexanone.
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Cyclization occurs to form the pyrano[3,2-g]chromene system.
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Functionalization at specific positions, such as hydroxylation or methylation, can be achieved through post-synthetic modifications.
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Example Reaction Conditions
| Reagent/Catalyst | Conditions |
|---|---|
| Piperidine or Pyrrolidine | Solvent: Ethanol; Temperature: Reflux |
| Acid Catalysts (e.g., HCl) | Solvent: Water/Ethanol mixture |
Potential Applications
| Application | Mechanism/Target |
|---|---|
| Antioxidant | Free radical scavenging |
| Anticancer | Topoisomerase inhibition |
| Antimicrobial | Disruption of microbial cell walls |
Analytical Characterization
To confirm the structure and purity of this compound, various spectroscopic techniques can be employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Identifies proton environments in hydroxyl and methyl groups.
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-NMR: Confirms carbon skeleton and spiro linkage.
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Mass Spectrometry (MS):
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Provides molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as hydroxyl () and ketone ().
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X-ray Crystallography:
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Determines three-dimensional geometry and confirms spirocyclic nature.
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Challenges
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The synthesis of spirocyclic compounds often requires precise control over reaction conditions to prevent side reactions.
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Limited solubility in aqueous media may restrict biological testing.
Future Directions
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Functionalization at different positions on the chromene or cyclohexane rings could enhance biological activity.
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Molecular docking studies could predict interactions with biological targets such as enzymes or receptors.
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